P-ERK1/2 Agonist Potency Comparison
In a direct head-to-head comparison within the same study using BHK cells stably expressing mGluR1a, Ro 67-7476 demonstrated an intermediate potency for activating ERK1/2 phosphorylation in the absence of exogenously added agonist, with an EC50 of 163.3 ± 44.8 nM. This value is significantly different from the closely related PAMs Ro 67-4853 (EC50 = 9.2 ± 6.2 nM) and Ro 01-6128 (EC50 = 247.9 ± 50.6 nM) [1].
| Evidence Dimension | P-ERK1/2 agonism potency (EC50) |
|---|---|
| Target Compound Data | 163.3 ± 44.8 nM |
| Comparator Or Baseline | Ro 67-4853: 9.2 ± 6.2 nM; Ro 01-6128: 247.9 ± 50.6 nM |
| Quantified Difference | Ro 67-7476 is 17.7-fold less potent than Ro 67-4853 and 1.5-fold more potent than Ro 01-6128 in this assay |
| Conditions | BHK cells stably expressing mGluR1a; 5-minute treatment; quantification of immunoblots for phosphorylated ERK1/2 normalized to total ERK1 |
Why This Matters
This quantitative difference in biased signaling potency provides a critical selection criterion for studies focused on ERK1/2 pathway modulation versus calcium mobilization.
- [1] Sheffler DJ, Wenthur CJ, Bruner JA, et al. Allosteric potentiators of metabotropic glutamate receptor subtype 1a differentially modulate independent signaling pathways in baby hamster kidney cells. Neuropharmacology. 2008;55(4):419-427. Figure 7. PMID: 18625258. View Source
